1-(3-Ethoxy-4-nitrophenyl)piperazine
Description
1-(3-Ethoxy-4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound features an ethoxy group and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety
Properties
IUPAC Name |
1-(3-ethoxy-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-12-9-10(3-4-11(12)15(16)17)14-7-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYYDDWMIXLCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Ethoxy-4-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-nitroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can further improve the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
1-(3-Ethoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Cyclization: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-ethoxy-4-aminophenyl)piperazine, while substitution of the ethoxy group can lead to various alkylated derivatives .
Scientific Research Applications
1-(3-Ethoxy-4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound may serve as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Ethoxy-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Nitrophenyl)piperazine: Lacks the ethoxy group, resulting in different chemical properties and applications.
1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro group, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
1-(3-Ethoxy-4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities. The compound features a unique combination of an ethoxy group and a nitro group attached to a phenyl ring, which is linked to a piperazine moiety. This structural configuration is significant as piperazine derivatives are known for their wide-ranging pharmacological effects, including antimicrobial, anticancer, and neuropharmacological activities.
The compound can be synthesized through various methods, typically involving the reaction of 3-ethoxy-4-nitroaniline with piperazine in solvents like ethanol or methanol. The synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature and time.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C12H17N3O3
- InChI Key : AFYYDDWMIXLCNV-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The presence of the nitro group is often linked to enhanced antimicrobial activity due to its ability to form reactive intermediates that can disrupt microbial cell processes .
Anticancer Properties
This compound has been explored for its potential anticancer effects. A study on related piperazine compounds demonstrated their ability to induce cell death in cancer cell lines through mechanisms such as necroptosis, which is a regulated form of necrosis . This suggests that this compound could also possess similar mechanisms that warrant further investigation.
| Biological Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Inhibition of microbial growth via reactive intermediates |
| Anticancer | Induction of necroptosis in cancer cells |
The biological activity of this compound involves several potential mechanisms:
- Bioreduction : The nitro group can be reduced to an amino group, leading to the formation of reactive species that interact with cellular components.
- Receptor Interaction : The piperazine moiety may interact with various receptors, modulating their activity which could result in therapeutic effects.
- Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Case Studies
Several studies have highlighted the biological activities of piperazine derivatives:
- Antileukemic Activity : A study focused on another piperazine-containing compound demonstrated its effectiveness in inducing cell death in K562 leukemic cells through necroptotic pathways. This finding suggests that similar compounds, including this compound, may also exhibit antileukemic properties .
- Pharmacological Profiling : Comparative studies with other piperazine derivatives have shown varying degrees of activity against different biological targets. For example, compounds with similar structures have been tested for their ability to bind aminergic receptors and exhibit antiproliferative effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
